molecular formula C2H8N2<br>NH2-N(CH3)2<br>C2H8N2 B165182 1,1-Dimethylhydrazine CAS No. 57-14-7

1,1-Dimethylhydrazine

Cat. No. B165182
CAS RN: 57-14-7
M. Wt: 60.1 g/mol
InChI Key: RHUYHJGZWVXEHW-UHFFFAOYSA-N
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Description

1,1-Dimethylhydrazine, often referred to as unsymmetrical dimethylhydrazine (UDMH), is a colorless liquid with an ammonia- or fish-like odor . It is a synthetic, highly toxic organic substance . It is primarily used as a high-energy fuel in military applications, as a rocket propellant and fuel for thrusters, and small electrical power-generating units . It is also used in the manufacture of a plant growth regulator, in chemical synthesis, in photographic chemicals, as a stabilizer for fuel additives, and as an absorbent for acid gases .


Synthesis Analysis

UDMH is a component of a high-temperature propellant. The inventor’s certificate was obtained by the State Institute of Applied Chemistry in 1949 . The analytical methods for its detection in soil are far from perfect and require further improvement .


Molecular Structure Analysis

The molecular formula of this compound is C2H8N2 . The structure of this compound can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

This compound is a colorless liquid with an ammonia- or fish-like odor . Its boiling point is 63.9±9.0 °C at 760 mmHg, and it has a vapor pressure of 167.9±0.1 mmHg at 25°C . The enthalpy of vaporization is 30.6±3.0 kJ/mol, and the flash point is 1.1±0.0 °C .

Scientific Research Applications

Industrial Synthesis and Rocket Fuel

1,1-Dimethylhydrazine has been utilized in industrial synthesis, particularly in the context of space exploration. It serves as a rocket fuel in various countries' space programs. Notably, a method developed by Professor Roger Cohen-Adad for the synthesis of this compound in the French chemical industry is significant. This method, used for the Ariane IV and V European projects, efficiently eliminated carcinogenic intermediate products during the synthesis process (Balarew et al., 2005).

Oxidation Products and Environmental Impact

Research into the oxidation of this compound has revealed the formation of multiple toxic, mutagenic, and teratogenic compounds. A study using high-resolution mass spectrometry identified numerous nitrogen-containing products formed during the oxidation process, highlighting the environmental consequences of rocket fuel degradation (Ul'yanovskii et al., 2017).

Detection and Analysis in Soil

The environmental impact of this compound has been further examined through the development of methods to detect it and its transformation products in soil. A study utilized zwitterionic hydrophilic interaction liquid chromatography/tandem mass spectrometry for this purpose, demonstrating the importance of monitoring rocket fuel contamination in ecological settings (Ul'yanovskii et al., 2018).

Application in Anion-Exchange Resins

This compound has also been studied for its potential in the preparation of anion-exchange resins. The quaternization of this compound with chloromethylated polystyrene was explored, indicating its applicability in wastewater treatment, particularly for uranium removal (Antonik et al., 2001).

Mechanism of Action

Target of Action

1,1-Dimethylhydrazine (UDMH) is a member of the hydrazine family and is a strong DNA alkylating agent . It primarily targets DNA, RNA, or proteins in the body . The compound’s primary targets are the liver, cell membranes, and other organelles .

Mode of Action

UDMH interacts with its targets by undergoing a series of metabolic reactions. The main pathway involves the hepatic conversion of UDMH to azoxymethanol, which subsequently undergoes glucuronic acid conjugation and biliary excretion . This process generates a reactive carbonium ion capable of alkylating macromolecules .

Biochemical Pathways

The biochemical pathways affected by UDMH involve the conversion of the compound to azoxymethanol in the liver, followed by glucuronic acid conjugation and biliary excretion . The toxicity of azoxymethanol affects the liver, cell membranes, and other organelles .

Pharmacokinetics

It is known that udmh can be absorbed through the skin, respiratory tract, and gastrointestinal tract . Once absorbed, it is distributed throughout the body, affecting various organs and systems .

Result of Action

The result of UDMH’s action is significant soft tissue injury, pulmonary injury, seizures, coma, and even death . Neurologic presentations can vary based on exposure compound and dose . It is also known to cause tumours in various organs in animals .

Action Environment

The action of UDMH is influenced by environmental factors. It is used as a rocket fuel and can enter the environment through accidental spills and leaks from storage . Exposure to small amounts can cause significant harm, and decontamination is critical as treatment is mainly supportive .

Safety and Hazards

1,1-Dimethylhydrazine exhibits high acute toxicity as a result of exposure by all routes. Death or permanent injury may result after very short exposure to small quantities. Chronic exposure may cause pneumonia, liver damage, and kidney damage . It is also classified as a probable human carcinogen .

properties

IUPAC Name

1,1-dimethylhydrazine
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InChI

InChI=1S/C2H8N2/c1-4(2)3/h3H2,1-2H3
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InChI Key

RHUYHJGZWVXEHW-UHFFFAOYSA-N
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Canonical SMILES

CN(C)N
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Molecular Formula

C2H8N2, Array
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Related CAS

55484-54-3 (di-hydrochloride), 593-82-8 (hydrochloride)
Record name 1,1-Dimethylhydrazine
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DSSTOX Substance ID

DTXSID1020516
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Molecular Weight

60.10 g/mol
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Physical Description

1,1-dimethylhydrazine appears as a clear colorless liquid with an ammonia-like odor. Flash point 0 °F. Corrosive to the skin. Less dense than water and soluble in water. Vapors are heavier than air and very toxic by inhalation, attacking the eyes and respiratory system. Prolonged exposure of containers to heat may result in their violent rupturing and rocketing due to decomposition. Generates toxic oxides of nitrogen when burned. Vapors may travel to a source of ignition and a flame can flashback to the source of vapors. Used as a rocket propellant and to make other chemicals., Colorless liquid with an ammonia- or fish-like odor; [NIOSH], COLOURLESS FUMING HYGROSCOPIC LIQUID WITH PUNGENT ODOUR. TURNS YELLOW ON EXPOSURE TO AIR., Colorless liquid with an ammonia- or fish-like odor.
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Boiling Point

147 °F at 760 mmHg (EPA, 1998), 63.9 °C at 760 mm Hg, 64 °C, 147 °F
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Flash Point

5 °F (EPA, 1998), -15 °C, 5 °F (closed cup), -15 °C c.c., 5 °F
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Solubility

Decomposes (NTP, 1992), Very sol in methanol and ethanol, >10% in water, Miscible with dimethylformamide, hydrocarbons, alcohol, ether, Miscible in water at 25 °C, Solubility in water: very good, Miscible
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Density

0.7914 at 71.6 °F (EPA, 1998) - Less dense than water; will float, 0.782 at 25 °C/25 °C; 0.791 at 22 °C/4 °C, Relative density (water = 1): 0.8, 0.79
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Vapor Density

1.94 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 1.94 (Air= 1), Relative vapor density (air = 1): 2.1, 1.94
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Vapor Pressure

157 mmHg at 77 °F (EPA, 1998), 167.0 [mmHg], 167 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 13.7, 103 mmHg
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Mechanism of Action

The precise mechanism of dimethylhydrazine toxicity is uncertain. In addition to the contact irritant effects, the acute effects of dimethylhydrazine exposure may involve the central nervous system as exemplified by tremors and convulsions and behavioral changes at sublethal doses. /It was/... noted that the deaths probably involve respiratory arrest and cardiovascular collapse. The central nervous system as a target is consistent with the delayed latency in response reported for dimethylhydrazine. There is some evidence that 1,1-dimethylhydrazine may act as an inhibitor of glutamic acid decarboxylase, thereby adversely affecting the aminobutyric acid shunt, and could explain the latency of CNS effects. Furthermore, vitamin B6 analogues that act as coenzymes in the aminobutyric acid shunt have been shown to be effective antagonists to 1,1-dimethylhydrazine toxicity.
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Color/Form

CLEAR, COLORLESS LIQUID, Colorless liquid

CAS RN

57-14-7
Record name 1,1-DIMETHYLHYDRAZINE
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Record name 1,1-Dimethylhydrazine
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Record name 1,1-Dimethylhydrazine
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Record name 1,1-DIMETHYLHYDRAZINE
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Record name 1,1- Dimethyl hydrazine
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Record name Hydrazine, 1,1-dimethyl-
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Record name 1,1-Dimethylhydrazine
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Record name N,N-dimethylhydrazine
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Record name 1,1-DIMETHYLHYDRAZINE
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Record name 1,1-DIMETHYLHYDRAZINE
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Record name 1,1-DIMETHYLHYDRAZINE
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Record name 1,1-DIMETHYLHYDRAZINE
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Record name Hydrazine, 1,1-dimethyl-
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Melting Point

-72 °F (EPA, 1998), -58 °C, -72 °F
Record name 1,1-DIMETHYLHYDRAZINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8566
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name 1,1-DIMETHYLHYDRAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/528
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,1-DIMETHYLHYDRAZINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0147
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 1,1-DIMETHYLHYDRAZINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/418
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name 1,1-Dimethylhydrazine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0227.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,1-Dimethylhydrazine
Reactant of Route 2
1,1-Dimethylhydrazine
Reactant of Route 3
1,1-Dimethylhydrazine
Reactant of Route 4
Reactant of Route 4
1,1-Dimethylhydrazine
Reactant of Route 5
1,1-Dimethylhydrazine
Reactant of Route 6
1,1-Dimethylhydrazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.